![molecular formula C24H22ClN3O B2508879 N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea CAS No. 866042-70-8](/img/structure/B2508879.png)
N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea" is a urea derivative characterized by the presence of an indole ring, a benzyl group, and a dimethylphenyl group. Urea derivatives are known for their diverse biological activities and are often explored for their potential as therapeutic agents, particularly in the field of cancer research .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl chloride. In the context of similar compounds, 1-aryl-3-(2-chloroethyl) ureas have been synthesized from 4-phenylbutyric acid and alkylanilines . Although the specific synthesis of "N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea" is not detailed in the provided papers, it can be inferred that a similar approach could be employed, possibly involving the reaction of an appropriate indolyl benzylamine with a dimethylphenyl isocyanate or carbonyl chloride.
Molecular Structure Analysis
While the exact molecular structure of "N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea" is not provided, related compounds exhibit interesting structural features. For instance, in "N-p-Bromophenyl-N'-(2-chlorobenzoyl)urea," the bromophenyl and chlorophenyl groups are positioned in cis and trans configurations across the C—N bonds relative to the urea carbonyl oxygen atom . This suggests that the spatial arrangement of substituents around the urea linkage is an important aspect of the molecular structure that can influence the compound's properties and interactions.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, including N-chlorination, which is a relevant transformation in the synthesis of certain anticancer agents. For example, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as an efficient reagent for the N-chlorination of amino esters, amides, and peptides under mild conditions with high yields . This indicates that the urea moiety in "N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea" could potentially undergo similar reactions, which might be useful in further functionalization or in the development of prodrugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of halogen substituents, as seen in the related compounds, can affect the compound's polarity, solubility, and reactivity . The intermolecular hydrogen bonding, as observed in the crystal structure of "N-p-Bromophenyl-N'-(2-chlorobenzoyl)urea," can lead to the formation of dimers, which may impact the compound's melting point and solubility . The cytotoxicity of similar urea derivatives against human adenocarcinoma cells suggests that "N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea" could also exhibit biological activity, which is often a key consideration in the development of anticancer agents .
科学的研究の応用
Anion Coordination Chemistry
N-(2,4-dimethylphenyl)-N′-(3-pyridyl)urea, a related compound to the requested chemical, has been investigated for its anion coordination chemistry. In a study by Wu et al. (2007), it was found that this compound could form adducts with various inorganic oxo-acids, demonstrating the ability of urea-based ligands to bind with anions through hydrogen bonds. This property is significant for understanding the interactions of urea derivatives with various chemical entities (Wu et al., 2007).
Antiatherosclerotic Properties
Devries et al. (1989) reported that a series of N,N-dialkyl-N'-arylureas, which are structurally similar to the requested compound, were identified as inhibitors of the ACAT enzyme. This discovery highlights the potential use of urea derivatives in the treatment of hypercholesterolemia and atherosclerosis (Devries et al., 1989).
Synthesis of Benzoxathiol Derivatives
Konovalova et al. (2020) explored the synthesis of 1,3-benzoxathiol-2-one derivatives from N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas. This study underscores the versatility of urea derivatives in synthesizing various organic compounds, which can be crucial for the development of new materials and pharmaceuticals (Konovalova et al., 2020).
Antibacterial Screening
N-[Coumarin-6-yl]carbamic acid hydrazide, a compound related to the requested chemical, was investigated by Mulwad and Mir (2008) for its antibacterial activities. The study indicated significant antibacterial properties, suggesting the potential of urea derivatives in developing new antibacterial agents (Mulwad & Mir, 2008).
Cytotoxicity and DNA Topoisomerase Inhibitory Activity
Esteves-Souza et al. (2006) synthesized a series of urea derivatives and evaluated their cytotoxic effects against various cancer cells. They also examined the compounds' ability to inhibit DNA topoisomerases, highlighting the potential therapeutic applications of urea derivatives in cancer treatment (Esteves-Souza et al., 2006).
将来の方向性
Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, the future directions for “N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea” could involve exploring its potential biological activities and developing new synthetic methods.
特性
IUPAC Name |
1-[(2-chloro-6-indol-1-ylphenyl)methyl]-3-(2,6-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O/c1-16-7-5-8-17(2)23(16)27-24(29)26-15-19-20(25)10-6-12-22(19)28-14-13-18-9-3-4-11-21(18)28/h3-14H,15H2,1-2H3,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZAELSLOBESMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCC2=C(C=CC=C2Cl)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(2-chloroacetyl)amino]-3-(2-methoxyphenyl)propanoate](/img/structure/B2508797.png)

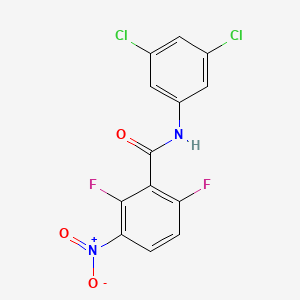
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2508801.png)

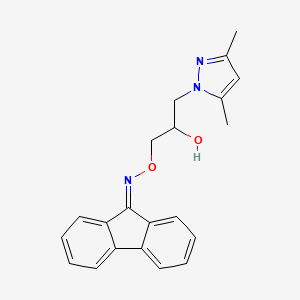
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluorophenyl)piperidine-4-carboxamide](/img/structure/B2508804.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]butan-1-one](/img/structure/B2508806.png)
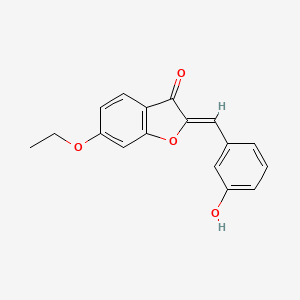
![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)
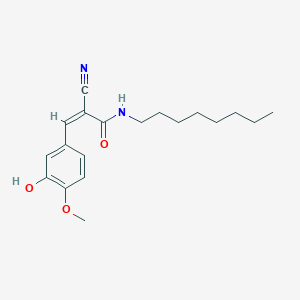
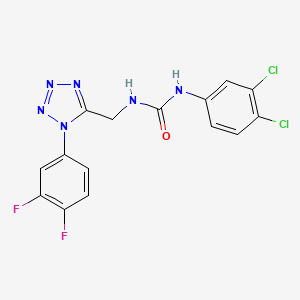
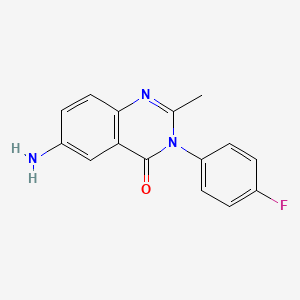
![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)